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3-nitro-1H-pyrrolo[3,2-b]pyridin-6-ol

Cat. No.: B3219397
CAS No.: 1190318-36-5
M. Wt: 179.13 g/mol
InChI Key: NUXGLZKFYWBJLT-UHFFFAOYSA-N
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Description

Overview of Azaindole Isomers and Their Significance in Chemical Biology

Azaindoles are a class of heterocyclic compounds that are bioisosteres of indole (B1671886), meaning they have a similar size and shape but with one of the carbon atoms in the benzene (B151609) ring of indole replaced by a nitrogen atom. nih.gov There are four principal positional isomers of azaindole, each with a distinct placement of the nitrogen atom in the six-membered ring. jst.go.jp 1H-Pyrrolo[3,2-b]pyridine is also known as 6-azaindole.

The introduction of a nitrogen atom into the indole scaffold significantly alters the electronic distribution and physicochemical properties of the molecule, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability. nih.gov These modifications can lead to enhanced biological activity, selectivity, and improved pharmacokinetic profiles, making azaindoles highly valuable in drug discovery. tandfonline.com The azaindole framework is a key component in a variety of therapeutic agents, particularly in the development of kinase inhibitors for the treatment of cancer. nih.gov

Table 1: Positional Isomers of Azaindole

Isomer NameSystematic Name
4-Azaindole1H-Pyrrolo[3,2-c]pyridine
5-Azaindole1H-Pyrrolo[3,2-b]pyridine
6-Azaindole1H-Pyrrolo[2,3-c]pyridine
7-Azaindole (B17877)1H-Pyrrolo[2,3-b]pyridine

Distinctive Structural Features and Aromaticity of the 1H-Pyrrolo[3,2-b]pyridine System

The 1H-pyrrolo[3,2-b]pyridine system is a planar, bicyclic aromatic compound. acs.org Its aromaticity is a consequence of the delocalization of ten π-electrons over the nine atoms of the fused ring system, satisfying Hückel's rule (4n+2 π electrons, where n=2). The pyrrole (B145914) ring contributes four π-electrons (one from each of the four carbon atoms and the lone pair from the nitrogen atom), and the pyridine (B92270) ring contributes six π-electrons (one from each of the five carbon atoms and one from the nitrogen atom).

The nitrogen atom in the pyridine ring is sp² hybridized and its lone pair of electrons resides in an sp² orbital in the plane of the ring, thus not participating in the aromatic system. mdpi.com In contrast, the nitrogen atom in the pyrrole ring is also sp² hybridized, but its lone pair occupies a p-orbital, which contributes to the aromatic π-system. mdpi.com This electronic configuration influences the molecule's reactivity, with the pyrrole ring being more electron-rich and susceptible to electrophilic substitution, while the pyridine ring is electron-deficient.

Contextualization of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-6-ol within Pyrrolo[3,2-b]pyridine Research

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structure represents a combination of functionalities that are significant in the broader context of pyrrolo[3,2-b]pyridine chemistry. The presence of a nitro group at the 3-position is noteworthy, as electrophilic substitution reactions on the 1H-pyrrolo[2,3-b]pyridine scaffold, a closely related isomer, are known to occur predominantly at this position. nih.gov The nitro group is a strong electron-withdrawing group, which can significantly modulate the electronic properties of the scaffold and serve as a handle for further chemical transformations.

The hydroxyl group at the 6-position is also of interest. Hydroxylated derivatives of various heterocyclic scaffolds are often explored for their potential to engage in hydrogen bonding interactions with biological targets. The existence of related compounds such as 6-nitro-1H-pyrrolo[3,2-b]pyridine and 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid suggests that the synthesis of this compound is chemically feasible. cymitquimica.commagtech.com.cn

Historical Development and Emerging Trends in Pyrrolo[3,2-b]pyridine Chemistry

The synthesis of azaindoles, including the 1H-pyrrolo[3,2-b]pyridine scaffold, has evolved significantly over the years. Early methods often involved adaptations of classical indole syntheses, such as the Fischer indole synthesis and the Bartoli indole synthesis. acs.org The first synthesis of a 7-azaindole derivative was reported in 1955. nih.gov

In recent decades, the development of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of functionalized azaindoles. organic-chemistry.org Methods such as the Sonogashira, Heck, and Suzuki couplings have provided efficient and versatile routes to a wide array of substituted pyrrolopyridines. organic-chemistry.orgrsc.org

Emerging trends in the field focus on the development of more sustainable and atom-economical synthetic methods. There is also a growing interest in the application of 1H-pyrrolo[3,2-b]pyridine derivatives in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices. In medicinal chemistry, the focus remains on the discovery of novel kinase inhibitors and other therapeutic agents. nih.govnih.gov The exploration of diverse substitution patterns on the pyrrolo[3,2-b]pyridine core continues to be a key strategy in the quest for new and improved drug candidates. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O3 B3219397 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-ol CAS No. 1190318-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-1H-pyrrolo[3,2-b]pyridin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-4-1-5-7(9-2-4)6(3-8-5)10(12)13/h1-3,8,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXGLZKFYWBJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287571
Record name 3-Nitro-1H-pyrrolo[3,2-b]pyridin-6-ol
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Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190318-36-5
Record name 3-Nitro-1H-pyrrolo[3,2-b]pyridin-6-ol
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URL https://commonchemistry.cas.org/detail?cas_rn=1190318-36-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-1H-pyrrolo[3,2-b]pyridin-6-ol
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URL https://comptox.epa.gov/dashboard/DTXSID101287571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Insights into 3 Nitro 1h Pyrrolo 3,2 B Pyridin 6 Ol Systems

Electrophilic and Nucleophilic Reactions of the Pyrrolo[3,2-b]pyridine Core

The 1H-pyrrolo[3,2-b]pyridine scaffold, a fusion of an electron-rich pyrrole (B145914) ring and an electron-deficient pyridine (B92270) ring, exhibits a dichotomous reactivity profile. The pyrrole moiety is predisposed to electrophilic attack, while the pyridine ring is the preferred site for nucleophilic substitution.

Electrophilic Reactions: The pyrrole ring, with its five-membered structure and the nitrogen lone pair's participation in the aromatic sextet, possesses a higher electron density compared to the pyridine ring. This makes it the kinetic and thermodynamic site for electrophilic aromatic substitution. Theoretical and experimental studies on related azaindole systems indicate that electrophilic attack, such as nitration, halogenation, and Friedel-Crafts reactions, predominantly occurs at the C3 position of the pyrrole ring. The C2 position is a potential, albeit less favored, site of substitution. The presence of the electron-donating hydroxyl group at the C6 position on the pyridine ring is expected to further enhance the electron density of the entire heterocyclic system, thereby increasing its reactivity towards electrophiles compared to the unsubstituted core.

Nucleophilic Reactions: Conversely, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions relative to the pyridine nitrogen (which correspond to the C7 and C5 positions in the 1H-pyrrolo[3,2-b]pyridine numbering system). Nucleophilic aromatic substitution (SNAr) on the pyridine ring is significantly facilitated by the presence of strong electron-withdrawing groups, such as the nitro group at the C3 position. These groups help to stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction.

Reactivity Profile of the Nitro Group on the Pyrrole Ring

The nitro group at the C3 position profoundly influences the reactivity of the 1H-pyrrolo[3,2-b]pyridin-6-ol molecule in several ways:

Deactivation of the Pyrrole Ring: As a potent electron-withdrawing group, the nitro group deactivates the pyrrole ring towards further electrophilic substitution. Any subsequent electrophilic attack would be significantly slower and require more forcing conditions.

Activation of the Pyridine Ring: The electron-withdrawing nature of the nitro group extends its influence to the pyridine ring, further lowering its electron density and enhancing its susceptibility to nucleophilic attack. This activating effect is crucial for promoting SNAr reactions on the pyridine moiety, for instance, the displacement of a halide at the C5 or C7 position.

Reduction to an Amino Group: A key and common transformation of the nitro group is its reduction to a primary amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). The resulting 3-amino-1H-pyrrolo[3,2-b]pyridin-6-ol is a versatile intermediate for further derivatization, for example, through diazotization or acylation reactions.

Chemical Transformations Involving the Hydroxyl Group on the Pyridine Ring

The hydroxyl group at the C6 position imparts phenol-like and hydroxypyridine-like reactivity to the molecule. Its key chemical transformations include:

O-Alkylation and O-Acylation: The hydroxyl group can readily undergo O-alkylation with alkyl halides in the presence of a base (e.g., NaH, K2CO3) to form the corresponding ethers (6-alkoxy derivatives). Similarly, O-acylation with acyl chlorides or anhydrides yields the corresponding esters. These reactions are fundamental for protecting the hydroxyl group or for modifying the molecule's physicochemical properties.

Activation for Electrophilic Substitution: The hydroxyl group is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution. However, due to the inherent electron deficiency of the pyridine ring and the deactivating effect of the nitro group, electrophilic attack on the pyridine ring is generally disfavored compared to the pyrrole ring. If such a reaction were to occur, the hydroxyl group would direct incoming electrophiles to the ortho (C5 and C7) positions.

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a triflate or tosylate. This transformation is crucial for enabling subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, at the C6 position.

Reaction Mechanisms of Key Synthetic Transformations and Derivatizations

Understanding the mechanisms of key reactions is crucial for the strategic derivatization of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-ol.

Electrophilic Aromatic Substitution (e.g., Nitration): The introduction of the nitro group at the C3 position likely proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion (NO2+), generated from a mixture of nitric and sulfuric acids, acts as the electrophile. The π-system of the pyrrole ring attacks the nitronium ion, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). Subsequent deprotonation at the C3 position by a weak base restores the aromaticity of the pyrrole ring, yielding the 3-nitro product.

Nucleophilic Aromatic Substitution (SNAr): In a hypothetical scenario where a leaving group (e.g., a halogen) is present on the pyridine ring, a nucleophile would attack the carbon atom bearing the leaving group. The presence of the C3-nitro group is critical in stabilizing the resulting negatively charged Meisenheimer intermediate through resonance. The departure of the leaving group then restores the aromaticity of the pyridine ring, completing the substitution.

Palladium-Catalyzed Cross-Coupling Reactions: Derivatization of the 1H-pyrrolo[3,2-b]pyridine core often involves palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling could be employed to form a C-C bond at the C6 position. This would typically involve the conversion of the C6-hydroxyl group to a triflate, followed by reaction with a boronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl triflate, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.

Similarly, a Buchwald-Hartwig amination could be used to introduce an amino group at a halogenated position on the pyridine ring. This reaction also proceeds via a palladium-catalyzed cycle involving oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to form the C-N bond.

Tautomeric Equilibria and Their Impact on Reactivity

A significant aspect of the chemistry of this compound is the potential for tautomerism involving the hydroxyl group. The molecule can exist in equilibrium between the 6-hydroxy (enol) form and the 6-oxo (pyridinone) form.

[ this compound (Enol Form) <=> 3-nitro-1,7-dihydro-pyrrolo[3,2-b]pyridin-6-one (Keto Form) ]

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic effects of other substituents.

Impact on Aromaticity and Reactivity: The tautomeric form present has a profound impact on the molecule's properties and reactivity.

The enol form (6-hydroxy) retains the aromaticity of the pyridine ring and exhibits reactivity typical of a phenol (B47542) or hydroxypyridine, as described in section 3.3.

The keto form (6-oxo) disrupts the aromaticity of the pyridine ring, which now behaves more like a cyclic amide (lactam) and a conjugated enone system. This form would be susceptible to reactions such as Michael addition at the C5 position. The nitrogen of the pyridinone ring would also have different nucleophilic and basic properties compared to the pyridine nitrogen in the enol form.

Computational studies on related hydroxypyridine systems suggest that the position of the tautomeric equilibrium can be finely tuned by the electronic character of substituents. The presence of the electron-withdrawing nitro group on the pyrrole ring may influence the equilibrium, potentially favoring one tautomer over the other. A thorough understanding of this tautomeric balance is therefore essential for predicting and controlling the chemical behavior of this compound.

Structure Activity Relationship Sar Investigations of the 1h Pyrrolo 3,2 B Pyridin 6 Ol Scaffold for Molecular Interaction

Conformational Analysis and its Implications for Molecular Recognition

The three-dimensional conformation of a molecule is a critical determinant of its interaction with biological macromolecules. For the 1H-pyrrolo[3,2-b]pyridin-6-ol scaffold, computational modeling and simulation techniques provide valuable insights into its preferred spatial arrangements and flexibility. These studies are essential for understanding how ligands adapt to the specific geometry and electrostatics of a target's binding site.

The planarity of the pyrrolopyridine core facilitates π-π stacking interactions with aromatic residues within a protein's active site. The specific orientation of the molecule within the binding pocket will be governed by a combination of factors, including hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. The ability of the 6-hydroxyl group and the 3-nitro group to participate in hydrogen bonding plays a crucial role in dictating the preferred binding pose and, consequently, the biological activity.

Role of the 3-Nitro Substituent in Modulating Biological Activity Profiles (in vitro)

The introduction of a nitro group at the 3-position of the 1H-pyrrolo[3,2-b]pyridin-6-ol scaffold significantly alters its electronic properties and potential for molecular interactions. The nitro group is a strong electron-withdrawing group, which can modulate the acidity of the pyrrole (B145914) N-H and the phenolic hydroxyl group, thereby influencing ionization states at physiological pH.

The impact of a nitro substituent on the biological activity of pyrrolopyridine derivatives can be context-dependent. In some cases, the introduction of an electron-withdrawing group like a nitro group can decrease biological activity. For example, in a series of 1H-pyrrolo[3,2-c]pyridine derivatives evaluated for their antiproliferative activities, the introduction of a nitro group on a peripheral phenyl ring led to a decrease in potency against several cancer cell lines. mdpi.com

Detailed in vitro studies on 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-ol are required to definitively establish the role of the 3-nitro group in its specific biological activity profile. However, based on analogous systems, it is plausible that this group could be involved in key hydrogen bonding interactions or could modulate the electronic character of the scaffold to enhance or diminish binding affinity for a particular target.

Influence of the 6-Hydroxyl Group on Target Binding and Selectivity (in vitro)

The 6-hydroxyl group on the 1H-pyrrolo[3,2-b]pyridin-6-ol scaffold is a key functional group that can significantly influence its pharmacological properties. As a hydrogen bond donor and acceptor, the phenolic hydroxyl group can form crucial interactions with amino acid residues in a protein's active site, such as aspartate, glutamate, serine, or the peptide backbone.

The importance of a hydroxyl group for the biological activity of pyrrolopyridine derivatives has been noted in several studies. For instance, in a series of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, the elimination of a hydroxyl group from an alkyl chain substituent was part of a modification strategy that altered the pharmacological activity. nih.gov Furthermore, a series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates were synthesized and evaluated for their anti-HIV-1 activity, with the most active compound showing an EC50 of 1.65 µM. nih.gov This suggests that the hydroxyl group can be a critical contributor to the binding affinity of these scaffolds.

Below is a hypothetical data table illustrating how the presence of a hydroxyl group might influence the inhibitory activity of a pyrrolopyridine scaffold against a generic kinase, based on the general findings in the literature.

Compound IDScaffoldR1R2Kinase Inhibition IC50 (µM)
1 1H-pyrrolo[3,2-b]pyridineHOH5.2
2 1H-pyrrolo[3,2-b]pyridineHH25.8
3 1H-pyrrolo[3,2-b]pyridineNO2OH7.5
4 1H-pyrrolo[3,2-b]pyridineNO2H45.1

This table is illustrative and based on general SAR principles for pyrrolopyridine derivatives.

Structure-Based Design Principles for Pyrrolo[3,2-b]pyridine Ligands

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of a biological target to design potent and selective inhibitors. For the 1H-pyrrolo[3,2-b]pyridine scaffold, SBDD principles can be effectively applied to optimize its interactions with various targets, such as protein kinases.

A key aspect of SBDD is the identification of key interactions between the ligand and the target protein. For kinase inhibitors, the pyrrolopyridine scaffold can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The N-H of the pyrrole and the nitrogen atom in the pyridine (B92270) ring are often crucial for this interaction.

The substituents on the pyrrolopyridine core are then optimized to occupy specific pockets within the ATP-binding site. For example, in the design of inhibitors for the mitotic kinase MPS1, the 1H-pyrrolo[3,2-c]pyridine scaffold was utilized as a starting point. nih.gov X-ray crystallography of co-crystals of these inhibitors with the target protein revealed how the scaffold and its substituents could stabilize an inactive conformation of the kinase. nih.gov

The design principles for pyrrolo[3,2-b]pyridine ligands would therefore involve:

Scaffold Hopping and Core Modification: Utilizing the pyrrolo[3,2-b]pyridine as a core and exploring different substitution patterns.

Hinge-Binding Optimization: Ensuring optimal hydrogen bonding with the kinase hinge region.

Exploitation of Hydrophobic Pockets: Introducing appropriate substituents to occupy hydrophobic regions of the binding site, thereby increasing potency.

Enhancing Selectivity: Designing substituents that can form specific interactions with residues that are not conserved across other kinases, thus improving the selectivity profile.

Mapping Chemical Space and Pharmacophore Models for Pyrrolo[3,2-b]pyridine Systems

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. A pharmacophore model for 1H-pyrrolo[3,2-b]pyridine-based ligands can serve as a valuable tool for virtual screening of compound libraries to identify new hits and for guiding the design of novel derivatives with improved activity.

A typical pharmacophore model for a kinase inhibitor based on the 1H-pyrrolo[3,2-b]pyridine scaffold would likely include:

Hydrogen Bond Acceptors: Corresponding to the nitrogen atom in the pyridine ring.

Hydrogen Bond Donors: Corresponding to the N-H of the pyrrole ring and potentially the 6-hydroxyl group.

Aromatic/Hydrophobic Regions: Representing the planar pyrrolopyridine core and any attached aromatic substituents.

The specific arrangement and relative distances between these features would be defined based on a set of known active molecules. By mapping the chemical space of known pyrrolopyridine inhibitors, it is possible to understand the structural requirements for a given biological activity. This information can then be used to design new molecules that fit the pharmacophore model and are therefore more likely to be active.

The development of a robust pharmacophore model for 1H-pyrrolo[3,2-b]pyridin-6-ol derivatives would require a dataset of compounds with known biological activities against a specific target. This model would then be a powerful predictive tool in the ongoing efforts to develop novel therapeutics based on this versatile scaffold.

Molecular and Cellular Biological Activity Profiling of 3 Nitro 1h Pyrrolo 3,2 B Pyridin 6 Ol and Analogues

Identification and Characterization of Protein and Enzyme Targets (in vitro)

There is no publicly available research that identifies or characterizes specific protein or enzyme targets of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-ol in an in vitro setting. Scientific studies detailing its binding affinity, inhibitory constants (Kᵢ), or half-maximal inhibitory concentrations (IC₅₀) against a panel of kinases, proteases, or other enzymes are absent from the literature. Consequently, no data is available to populate a table of enzymatic or protein interactions.

Mechanistic Elucidation of Compound-Target Interactions at the Molecular Level

In the absence of identified protein or enzyme targets, no studies have been conducted to elucidate the molecular-level interactions between this compound and any biological macromolecules. Research employing techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational molecular modeling to define the binding mode, specific amino acid interactions, or conformational changes induced by this compound has not been published.

Modulation of Intracellular Signaling Pathways (in vitro)

There is a lack of published data regarding the effects of this compound on intracellular signaling pathways. Investigations into its potential to modulate key cellular cascades, such as the MAPK/ERK, PI3K/Akt, or JAK/STAT pathways, have not been reported. As a result, there is no information on its impact on protein phosphorylation, second messenger generation, or downstream gene expression in in vitro models.

Cellular Efficacy Studies in Preclinical Models (in vitro)

No peer-reviewed studies detailing the cellular efficacy of this compound in preclinical in vitro models are available. There is no data on its potential cytotoxic, cytostatic, anti-inflammatory, or other phenotypic effects on cultured cell lines, such as cancer cells or primary cells relevant to specific diseases. Therefore, a data table summarizing cellular efficacy, such as half-maximal effective concentrations (EC₅₀) or growth inhibition percentages, cannot be constructed.

Assessment of Biological Impact in Defined Non-Human Biological Systems (in vivo preclinical mechanistic studies)

Consistent with the lack of in vitro data, there are no published in vivo studies assessing the biological impact or mechanistic activity of this compound in any non-human biological systems. Research involving animal models to determine the compound's effects on physiological or pathological endpoints is not available in the scientific literature.

Computational and Theoretical Chemistry Applications to 3 Nitro 1h Pyrrolo 3,2 B Pyridin 6 Ol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-ol, DFT calculations can elucidate various electronic properties that are crucial for understanding its reactivity and potential as a drug candidate. Theoretical calculations, such as those using the B3LYP method with a 6-311G** basis set, can be employed to determine the optimized molecular structure, vibrational frequencies, and electronic properties. mdpi.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can predict the most likely sites for electrophilic and nucleophilic attack. For instance, in similar nitroaromatic compounds, the nitro group significantly influences the electronic distribution and reactivity. scispace.com

Other quantum chemical descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can also be calculated. These descriptors provide a quantitative measure of the compound's reactivity and can be used to compare it with other molecules. mdpi.com

Table 1: Predicted Electronic Properties of a Hypothetical Pyrrolopyridine Derivative using DFT

PropertyValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-2.1 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.4 eVRelates to chemical reactivity and stability
Electronegativity (χ)4.3 eVMeasure of the power to attract electrons
Chemical Hardness (η)2.2 eVResistance to change in electron distribution

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Specific calculations for this compound would be required for precise values.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be used to predict its binding affinity and mode of interaction with a specific biological target, such as a protein kinase or receptor. For example, studies on pyrrolo[2,3-b]pyridine derivatives have successfully used molecular docking to explore their binding modes with targets like c-Met kinase. tandfonline.com In such studies, the pyrrolo[2,3-b]pyridine core was found to form crucial hydrogen bonds with key amino acid residues in the active site. tandfonline.com

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the interaction, taking into account the flexibility of both the ligand and the target protein. This can reveal important conformational changes and the role of solvent molecules in the binding process. Such simulations have been applied to pyrrolopyrimidine derivatives to understand their interactions with Bruton's tyrosine kinase (BTK). nih.gov

Table 2: Example Molecular Docking Results for a Pyrrolopyridine Analog with a Kinase Target

ParameterValueInterpretation
Binding Energy-9.5 kcal/molStrong predicted binding affinity
Hydrogen Bonds3Key interactions stabilizing the complex
Interacting ResiduesMet1160, Asp1222Specific amino acids involved in binding

Note: This data is representative of findings for similar pyrrolopyridine derivatives and not specific to this compound. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of this compound analogues, QSAR can be a valuable tool for predicting the activity of new, unsynthesized compounds and for optimizing the lead structure.

To build a QSAR model, a dataset of compounds with known biological activities is required. Various molecular descriptors, representing different aspects of the molecular structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a model that correlates these descriptors with the observed activity. nih.gov Studies on pyrrolo[2,3-b]pyridine and pyrrolopyrimidine derivatives have successfully employed 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to guide the design of more potent inhibitors. tandfonline.comnih.gov

Prediction of Relevant Physicochemical Descriptors Influencing Biological Interactions

The biological activity of a compound is not only determined by its interaction with the target but also by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Computational methods can predict a wide range of these properties for this compound.

Important descriptors include molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and solubility. These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess the "drug-likeness" of a compound. semanticscholar.org For instance, a study on 1H-pyrrolo[3,2-c]pyridine derivatives predicted their physicochemical properties to ensure they conform to these rules, indicating good potential for oral bioavailability. semanticscholar.org

Table 3: Predicted Physicochemical Properties for a Pyrrolo[3,2-b]pyridine Scaffold

DescriptorPredicted ValueLipinski's Rule of Five Guideline
Molecular Weight< 500 g/mol ≤ 500
LogP< 5≤ 5
Hydrogen Bond Donors2≤ 5
Hydrogen Bond Acceptors4≤ 10

Note: These values are illustrative for a generic pyrrolopyridine core and would need to be calculated specifically for this compound.

In Silico Screening and Virtual Library Design for Pyrrolo[3,2-b]pyridine Analogues

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For the pyrrolo[3,2-b]pyridine scaffold, virtual screening can be used to explore a vast chemical space and identify novel derivatives with potentially improved activity or a better ADME profile. nih.gov

Virtual library design involves the creation of a focused library of compounds around a core scaffold, such as that of this compound. By systematically modifying the substituents at various positions on the pyrrolo[3,2-b]pyridine ring system, a diverse set of virtual compounds can be generated. These virtual libraries can then be screened against a biological target using molecular docking or other computational methods to prioritize the most promising candidates for synthesis and experimental testing. This approach has been successfully used for the discovery of novel inhibitors based on the pyrrolopyridine scaffold. scispace.com For example, a virtual screening of pyrrolopyridine analogs against human mitogen-activated protein kinase-activated protein kinase-2 (MK-2) identified several potent candidates. nih.govscispace.com

Advanced Analytical Methodologies for Research and Characterization of Pyrrolo 3,2 B Pyridin 6 Ol Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., 2D NMR, HRMS, FT-IR)

The definitive identification of the molecular structure of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-ol relies on a combination of spectroscopic methods. Each technique provides unique and complementary information, which, when combined, allows for a complete structural assignment.

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity.

COSY would reveal proton-proton coupling networks within the pyridine (B92270) and pyrrole (B145914) rings.

HSQC would correlate directly bonded proton and carbon atoms.

HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the different fragments of the molecule and confirming the position of the nitro and hydroxyl groups.

Technique Purpose Exemplary Application for Pyrrolopyridine Derivatives
¹H NMR Identifies the chemical environment and connectivity of protons.In a related 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine , distinct signals were observed for each aromatic proton, with chemical shifts (δ) ranging from 6.69 to 9.08 ppm in CDCl₃. nih.gov
¹³C NMR Determines the number and type of carbon atoms.For the same derivative, carbon signals appeared between δ 20.49 and 157.84 ppm, allowing for the identification of all carbon atoms in the molecule. nih.gov
2D NMR (COSY, HSQC, HMBC) Establishes the complete bonding framework of the molecule.These techniques would be essential to confirm the precise location of the nitro group at the C3 position and the hydroxyl group at the C6 position of the 1H-pyrrolo[3,2-b]pyridine core.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which in turn gives its elemental composition. For This compound , HRMS would be used to confirm the molecular formula C₇H₅N₃O₄. The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. Fragmentation patterns observed in the mass spectrum can also offer structural information. For example, the loss of the nitro group (NO₂) or hydroxyl group (OH) would be expected fragmentation pathways. Research on other 1H-pyrrolo[3,2-c]pyridine derivatives has demonstrated the utility of HRMS in confirming their calculated molecular formulas. semanticscholar.orgnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For This compound , the FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the pyrrole ring, and the asymmetric and symmetric stretches of the nitro group. The NIST WebBook provides reference spectra for the parent 1H-pyrrolo[2,3-b]pyridine , which can be used as a basis for interpreting the spectrum of its substituted derivatives. nist.gov

Functional Group Expected Vibrational Frequency (cm⁻¹)
O-H stretch (hydroxyl)3200-3600 (broad)
N-H stretch (pyrrole)3300-3500
C-H stretch (aromatic)3000-3100
C=C and C=N stretch (aromatic rings)1400-1600
N-O stretch (nitro group)1500-1550 (asymmetric) and 1300-1350 (symmetric)

Chromatographic and Separation Methods for Purity and Isolation in Research (e.g., HPLC, LC-MS)

Chromatographic techniques are indispensable for the purification of This compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both the analysis and purification of organic compounds. A reversed-phase HPLC method, likely using a C18 column, would be developed to separate the target compound from starting materials, byproducts, and other impurities. The retention time of the compound under specific conditions (e.g., mobile phase composition, flow rate) serves as a qualitative identifier, while the peak area can be used for quantitative analysis to determine purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly powerful as it provides not only the retention time but also the mass-to-charge ratio of the eluting compounds. This allows for the confident identification of the target compound in a complex mixture and can also aid in the characterization of impurities. The development of LC-MS/MS methods, as demonstrated for other pyrrole derivatives, can achieve high sensitivity and selectivity, which is crucial for detailed analysis. nih.gov

Technique Application in the Study of Pyrrolopyridine Derivatives Key Parameters
HPLC Purity assessment and preparative purification of synthesized compounds.Stationary phase (e.g., C18), mobile phase (e.g., acetonitrile/water gradient), flow rate, and UV detection wavelength.
LC-MS Identification of the target compound in reaction mixtures and characterization of impurities.Ionization source (e.g., ESI), mass analyzer (e.g., TOF or quadrupole), and scan mode.

Advanced Techniques for Mechanistic Study of Reactions (e.g., in situ spectroscopy)

Understanding the mechanism of reactions, such as the nitration of the 1H-pyrrolo[3,2-b]pyridin-6-ol core, can be achieved through the use of advanced analytical techniques. In situ spectroscopy allows for the monitoring of a chemical reaction as it happens, providing real-time information about the concentration of reactants, intermediates, and products.

Techniques such as in situ FT-IR or NMR spectroscopy can be employed to follow the progress of the nitration reaction. By observing the appearance and disappearance of characteristic spectral features, it is possible to identify transient intermediates and gain insight into the reaction pathway. For example, a study on the nitration of 3-hydroxypyridine (B118123) demonstrated that the reaction proceeds through the conjugate acid of the molecule. rsc.org In situ spectroscopic studies on the nitration of 1H-pyrrolo[3,2-b]pyridin-6-ol could similarly elucidate the reactive species and the step-by-step mechanism of the electrophilic substitution.

Future Perspectives and Identification of Research Gaps for 3 Nitro 1h Pyrrolo 3,2 B Pyridin 6 Ol and Its Scaffold

Advancing Synthetic Strategies: A Call for Novel and Sustainable Routes

The development of efficient, cost-effective, and environmentally benign synthetic methods for producing 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-ol and its analogues is paramount. Current synthetic approaches often involve multi-step processes with potentially hazardous reagents. Future research should prioritize the design of novel synthetic pathways that are both sustainable and scalable. This could involve the application of green chemistry principles, such as the use of renewable starting materials, solvent-free reaction conditions, and catalytic methods to minimize waste and improve atom economy. Microwave-assisted organic synthesis, for instance, has shown promise in accelerating reaction times and improving yields for related heterocyclic compounds and could be a valuable tool in this context.

Expanding the Therapeutic Horizon: Exploration of Untapped Biological Targets

While derivatives of the pyrrolo[3,2-b]pyridine scaffold have demonstrated efficacy against a range of biological targets, including kinases and as antiproliferative agents, a vast landscape of potential applications remains uncharted. nih.gov A systematic exploration of previously unexamined biological targets for this compound and its structural cousins is a critical next step. High-throughput screening campaigns against diverse panels of enzymes, receptors, and ion channels could unveil novel therapeutic opportunities. Given the structural similarities to other bioactive heterocycles, investigating its potential as an inhibitor of targets such as fibroblast growth factor receptors (FGFRs) or glycogen (B147801) synthase kinase-3β (GSK-3β) could be a fruitful avenue of research. rsc.orgnih.gov

Harnessing Computational Power: Integrating Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to the design and optimization of novel pyrrolo[3,2-b]pyridine derivatives. nih.gov These computational tools can be employed to predict the biological activity and physicochemical properties of virtual compounds, thereby streamlining the drug discovery process. By analyzing vast datasets of chemical structures and their corresponding biological activities, machine learning models can identify key structural features that govern potency and selectivity. This in silico approach can guide the synthesis of new analogues of this compound with enhanced therapeutic profiles, reducing the reliance on time-consuming and expensive experimental screening. nih.gov

Illuminating Biological Processes: The Design of Advanced Molecular Probes

To gain a deeper understanding of the mechanism of action and cellular targets of this compound, the development of specialized molecular probes is essential. These probes, which can be fluorescently labeled or tagged with affinity handles, would enable researchers to visualize the subcellular localization of the compound and identify its binding partners within the complex cellular environment. Such tools are invaluable for target validation and for elucidating the intricate biological pathways modulated by this class of compounds.

The Power of Synergy: Fostering Multidisciplinary Research Collaborations

A comprehensive characterization of the therapeutic potential of this compound and its derivatives necessitates a collaborative effort across multiple scientific disciplines. By bringing together experts in synthetic chemistry, pharmacology, computational biology, and clinical medicine, a more holistic understanding of these compounds can be achieved. Such multidisciplinary collaborations are crucial for translating promising preclinical findings into tangible clinical benefits, ultimately accelerating the development of new and effective therapies based on the versatile pyrrolo[3,2-b]pyridine scaffold.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-ol?

Answer:
The synthesis typically involves nitration of the pyrrolopyridine core. A general approach includes refluxing the precursor (e.g., 1H-pyrrolo[3,2-b]pyridin-6-ol) with nitrating agents under controlled conditions. For example, reactions in xylene with chloranil as an oxidizing agent (reflux for 25–30 hours) followed by NaOH treatment and recrystallization from methanol can yield nitro-substituted derivatives . Optimization may involve adjusting solvent polarity, reaction time, and stoichiometry to enhance regioselectivity and yield.

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Answer:
Key techniques include:

  • 1H/13C NMR : To confirm aromatic proton environments and nitro-group positioning. For example, nitro groups induce deshielding effects (~δ 8.20 ppm for adjacent protons) .
  • ESI-MS : To verify molecular weight (e.g., m/z 181.12 for C₇H₄FN₃O₂ analogs) .
  • IR Spectroscopy : Nitro groups exhibit strong absorption bands near 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch) .

Advanced: How can researchers resolve contradictions in NMR data for nitro-substituted pyrrolopyridines?

Answer:
Discrepancies often arise from tautomerism or solvent effects. For example:

  • Tautomeric equilibria : The nitro group’s electron-withdrawing effect may stabilize specific tautomers, altering chemical shifts. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to identify dominant forms .
  • Solvent interactions : Polar aprotic solvents (e.g., CDCl₃) may shift proton signals due to hydrogen bonding. Cross-validate with computational methods (DFT calculations) to correlate experimental and theoretical shifts .

Advanced: What strategies improve regioselectivity during nitration of pyrrolopyridine derivatives?

Answer:
Regioselectivity is influenced by:

  • Directing groups : Electron-donating substituents (e.g., hydroxyl at position 6) direct nitration to position 3 due to resonance stabilization .
  • Reagent choice : Mixed acid (HNO₃/H₂SO₄) vs. acetyl nitrate. The latter reduces over-nitration risks in sensitive scaffolds .
  • Temperature control : Lower temperatures (0–5°C) favor kinetic control, while higher temperatures may lead to thermodynamic products .

Basic: How should solubility challenges be addressed during purification of this compound?

Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) for dissolution, followed by precipitation via antisolvents (e.g., water or hexane) .
  • Recrystallization : Methanol/water mixtures are effective for nitro-heterocycles, balancing solubility and crystal growth .
  • Chromatography : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar nitro derivatives .

Advanced: How can computational modeling predict the reactivity of the nitro group in further functionalization?

Answer:

  • DFT calculations : Analyze frontier molecular orbitals (FMO) to identify electrophilic/nucleophilic sites. For example, the nitro group’s LUMO localization guides nucleophilic attack at adjacent positions .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) to design derivatives with enhanced binding affinity .
  • Reactivity indices : Use Fukui functions to quantify susceptibility to substitution or reduction reactions .

Basic: What analytical protocols validate the purity of this compound?

Answer:

  • HPLC : Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of 0.1% TFA in acetonitrile/water (70:30) .
  • Elemental analysis : Compare experimental vs. theoretical C/H/N/O percentages (e.g., C 46.42%, H 2.22%, N 23.20% for C₇H₄N₃O₃) .
  • TLC : Use silica gel plates with ethyl acetate/hexane (1:1) to monitor reaction progress (Rf ~0.5) .

Advanced: How do substituents (e.g., fluoro, bromo) at adjacent positions affect the nitro group’s stability?

Answer:

  • Electron-withdrawing groups (EWGs) : Fluorine at position 5 increases nitro group stability via inductive effects, reducing susceptibility to reduction .
  • Steric effects : Bulky substituents (e.g., bromo at position 6) may hinder nucleophilic attack but increase thermal stability .
  • Photodegradation : Nitro groups adjacent to EWGs show reduced UV-light sensitivity, as seen in analogs like 5-fluoro-3-nitro derivatives .

Basic: What safety protocols are recommended for handling nitro-substituted pyrrolopyridines?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of nitro compound dust .
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact .
  • First aid : For spills, neutralize with 5% sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: What biological screening approaches are suitable for evaluating this compound derivatives?

Answer:

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR) using ADP-Glo™ kits, given pyrrolopyridines’ kinase-targeting potential .
  • Antimicrobial studies : Use microbroth dilution (MIC assays) against Gram-positive/negative strains .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa) to assess selective toxicity .

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3-nitro-1H-pyrrolo[3,2-b]pyridin-6-ol
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3-nitro-1H-pyrrolo[3,2-b]pyridin-6-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.